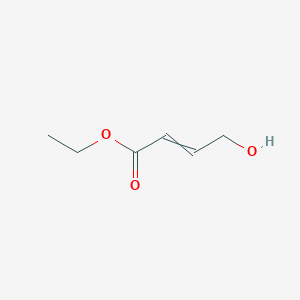
Ethyl 4-hydroxybutenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-4-hydroxybut-2-enoate: is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a hydroxybutenoate moiety. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-hydroxybut-2-enoate can be synthesized through the esterification of 4-hydroxybut-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of ethyl (2E)-4-hydroxybut-2-enoate involves the continuous esterification process. This method employs a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2E)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxobut-2-enoate.
Reduction: The double bond in the butenoate moiety can be reduced to form ethyl 4-hydroxybutanoate.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 4-oxobut-2-enoate.
Reduction: Ethyl 4-hydroxybutanoate.
Substitution: Ethyl 4-halo-but-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl (2E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Ethyl (2E)-4-hydroxybut-2-enoate is employed in the production of polymers, resins, and coatings due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions, leading to the formation of different metabolites.
Comparación Con Compuestos Similares
Ethyl (2E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: This compound lacks the double bond present in ethyl (2E)-4-hydroxybut-2-enoate, resulting in different reactivity and applications.
Ethyl 4-oxobut-2-enoate: This compound has a carbonyl group instead of a hydroxy group, leading to distinct chemical properties and uses.
Uniqueness: Ethyl (2E)-4-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
ethyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3 |
Clave InChI |
MKGMMNMIMLTXHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
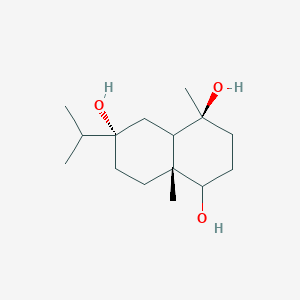
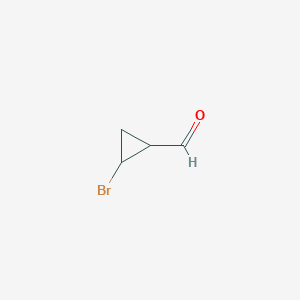
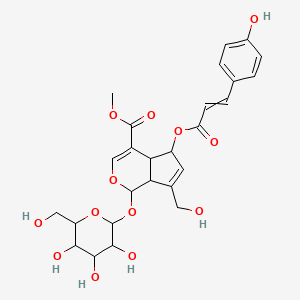

![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)

![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
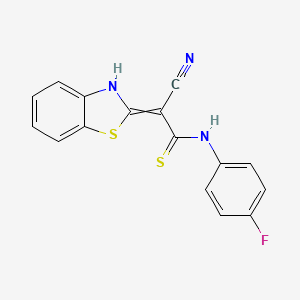
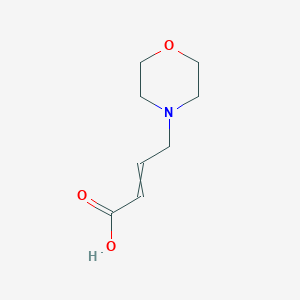
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
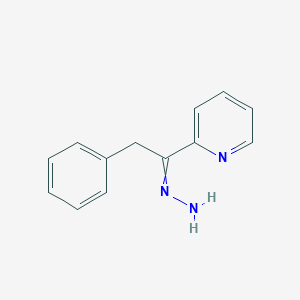
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
